![molecular formula C9H17NO2 B1469751 3-(Piperidin-3-yl)butanoic acid CAS No. 1334486-36-0](/img/structure/B1469751.png)
3-(Piperidin-3-yl)butanoic acid
Overview
Description
3-(Piperidin-3-yl)butanoic acid is a compound with the molecular weight of 171.24 . It is a powder at room temperature . The IUPAC name for this compound is 3-(3-piperidinyl)butanoic acid .
Synthesis Analysis
This compound participates in the synthesis of FK866 [ (E)- N - [4- (1-benzoylpiperidin-4-yl)butyl]-3- (pyridin-3-yl)acrylamide], an inhibitor of NAD biosynthesis . More details about its synthesis are not available in the search results.Molecular Structure Analysis
The InChI code for 3-(Piperidin-3-yl)butanoic acid is 1S/C9H17NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h7-8,10H,2-6H2,1H3,(H,11,12) .Physical And Chemical Properties Analysis
3-(Piperidin-3-yl)butanoic acid is a powder at room temperature . It has a molecular weight of 171.24 .Scientific Research Applications
Drug Design and Pharmacology
3-(Piperidin-3-yl)butanoic acid: plays a pivotal role in the field of drug design and pharmacology. Its structure is integral to the synthesis of various pharmacologically active compounds. For instance, piperidine derivatives are utilized in creating drugs with anticancer, antiviral, antimalarial, and anti-inflammatory properties . The piperidinyl moiety is a common feature in molecules designed for central nervous system (CNS) disorders, showcasing its versatility in medicinal chemistry.
Agriculture
In agriculture, 3-(Piperidin-3-yl)butanoic acid and its derivatives could be explored for their potential as growth promoters or pesticides. While specific research on this compound in agriculture is limited, related compounds like indole-3-butyric acid have been used to enhance rooting in plants . This suggests that similar piperidine-based compounds could have applications in improving crop yields and resilience.
Material Science
The compound’s potential in material science lies in its ability to act as a building block for more complex structures. It could be used in the development of new polymers or coatings with unique properties, such as increased durability or specialized conductivity .
Environmental Science
In environmental science, 3-(Piperidin-3-yl)butanoic acid could be investigated for its biodegradability and its impact on ecosystems. Understanding its breakdown products and their effects could lead to safer chemical practices in various industries .
Biochemistry
Biochemically, 3-(Piperidin-3-yl)butanoic acid can be a subject of study for its role in metabolic pathways. Its involvement in reactions or as a precursor to bioactive molecules can provide insights into cellular processes and the development of biochemical assays .
Analytical Chemistry
In analytical chemistry, 3-(Piperidin-3-yl)butanoic acid could be used as a standard or reagent in chromatography and mass spectrometry. Its properties might aid in the development of new analytical techniques or in the improvement of existing methods for the detection of complex molecules .
Safety and Hazards
Future Directions
Piperidines, including 3-(Piperidin-3-yl)butanoic acid, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are often used as building blocks in drug design due to their ability to interact with various biological targets . .
Mode of Action
The mode of action of piperidine derivatives can vary widely depending on the specific compound and its targets. Some piperidine derivatives act as receptor antagonists, while others may inhibit or activate certain enzymes
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some piperidine derivatives have been found to have anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertensive, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant activities
Pharmacokinetics
The pharmacokinetic properties of piperidine derivatives, including absorption, distribution, metabolism, and excretion (ADME), can vary widely depending on the specific compound. These properties can be influenced by factors such as the compound’s chemical structure, formulation, route of administration, and dose
Result of Action
The molecular and cellular effects of piperidine derivatives can vary widely depending on their specific targets and mode of action. Some piperidine derivatives have been found to have therapeutic effects in the treatment of various diseases
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, such as pH, temperature, and the presence of other substances
properties
IUPAC Name |
3-piperidin-3-ylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-7(5-9(11)12)8-3-2-4-10-6-8/h7-8,10H,2-6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUVFXUATDRNTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)C1CCCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperidin-3-yl)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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